molecular formula C17H17FN4O3S2 B2682703 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide CAS No. 1351644-99-9

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide

Cat. No.: B2682703
CAS No.: 1351644-99-9
M. Wt: 408.47
InChI Key: HDMMJDXJLFOCKD-UHFFFAOYSA-N
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Description

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorobenzo[d]thiazole moiety, a methylamino group, and a methylsulfonamido phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide typically involves multiple steps, starting with the preparation of the fluorobenzo[d]thiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditionsCommon reagents used in these reactions include propargyl bromide and various aryl azides, often facilitated by copper-catalyzed one-pot reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzo[d]thiazole moiety may play a crucial role in binding to these targets, while the methylamino and methylsulfonamido groups contribute to the compound’s overall activity and specificity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-(methylsulfonamido)phenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)-methylamino]-N-[3-(methanesulfonamido)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O3S2/c1-22(17-20-16-13(18)7-4-8-14(16)26-17)10-15(23)19-11-5-3-6-12(9-11)21-27(2,24)25/h3-9,21H,10H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDMMJDXJLFOCKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C)C2=NC3=C(C=CC=C3S2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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